
Acetic acid;diphenylmethanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;diphenylmethanediol is a compound that combines the properties of acetic acid and diphenylmethanediol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industries. Diphenylmethanediol, on the other hand, is an organic compound with two phenyl groups attached to a central methanol group. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;diphenylmethanediol can be achieved through several methods. One common approach involves the esterification of acetic acid with diphenylmethanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol. This process, known as the Monsanto process, uses a rhodium-iodine catalyst to convert methanol and carbon monoxide into acetic acid. The reaction conditions include high pressure and temperature to ensure efficient conversion. Diphenylmethanediol can be produced through the reduction of benzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride.
化学反応の分析
Types of Reactions
Acetic acid;diphenylmethanediol undergoes various chemical reactions, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water, while diphenylmethanediol can be oxidized to benzophenone.
Reduction: Diphenylmethanediol can be reduced to diphenylmethane.
Substitution: The hydroxyl group in diphenylmethanediol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide, water, and benzophenone.
Reduction: Diphenylmethane.
Substitution: Various substituted diphenylmethanediol derivatives.
科学的研究の応用
Acetic acid;diphenylmethanediol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;diphenylmethanediol involves its interaction with various molecular targets and pathways. Acetic acid acts as a weak acid, donating protons in aqueous solutions, which can affect pH and enzyme activity. Diphenylmethanediol can interact with enzymes and proteins, influencing their structure and function. The combination of these effects results in the compound’s unique properties and applications.
類似化合物との比較
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and biological applications.
Diphenylmethanol: An organic compound with two phenyl groups attached to a central methanol group.
Benzophenone: A ketone with two phenyl groups, used in organic synthesis and as a photoinitiator.
Uniqueness
Acetic acid;diphenylmethanediol is unique due to the combination of acetic acid’s acidic properties and diphenylmethanediol’s aromatic structure. This combination results in a compound with distinct reactivity and applications, making it valuable in various fields of research and industry.
特性
CAS番号 |
54334-63-3 |
|---|---|
分子式 |
C17H20O6 |
分子量 |
320.3 g/mol |
IUPAC名 |
acetic acid;diphenylmethanediol |
InChI |
InChI=1S/C13H12O2.2C2H4O2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-2(3)4/h1-10,14-15H;2*1H3,(H,3,4) |
InChIキー |
UXRURKMQMSSEMS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
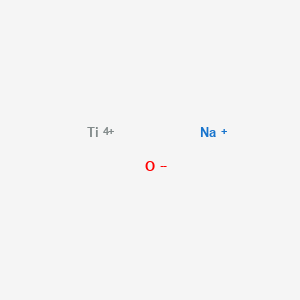


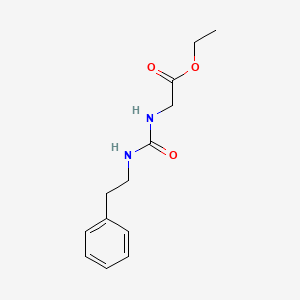

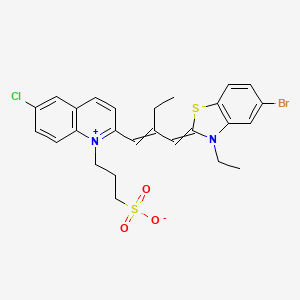

![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
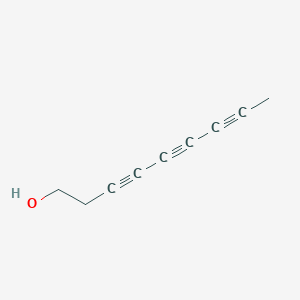
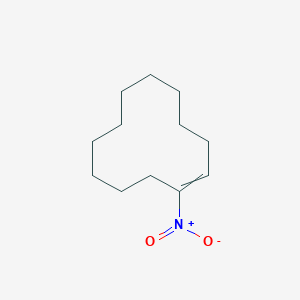
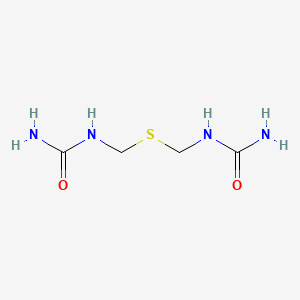
diphenyl-lambda~5~-phosphane](/img/structure/B14649011.png)
